2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with an ethanesulfonyl group at the 2-position and a 1,3-thiazol-2-yl moiety at the 4-position of the benzamide ring. The thiazole ring is further functionalized with a thiophen-2-yl group. This structure combines electron-withdrawing (sulfonyl) and electron-rich (thiophene) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-24(20,21)14-8-4-3-6-11(14)15(19)18-16-17-12(10-23-16)13-7-5-9-22-13/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIYPQLIJBEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with α-haloketones under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethanethiosulfonyl Group: This step involves the sulfonylation of the benzamide core, typically using ethanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the thiazole-thiophene intermediate with the ethanesulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO₄)
Reducing Agents: Pd/C with hydrogen gas, sodium borohydride (NaBH₄)
Substitution Reagents: Nitric acid (HNO₃), bromine (Br₂) with iron (Fe) catalyst
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene and thiazole rings.
Reduction: Amines from nitro groups.
Substitution: Nitrobenzamides or halogenated benzamides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide possess activity against various bacterial strains, making them potential candidates for antibiotic development .
Antiviral Properties
Thiazole-containing compounds have been investigated for their antiviral activities. Some derivatives have demonstrated effectiveness against RNA viruses, including the hepatitis C virus. The mechanism often involves inhibition of viral replication through interference with specific viral enzymes .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, thereby offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate thioketones with amines to form thiazole derivatives.
- Sulfonation : The introduction of the ethanesulfonyl group can be achieved through sulfonation reactions using ethanesulfonyl chloride in the presence of a base.
- Coupling Reaction : Finally, coupling the thiazole derivative with a suitable benzamide component is performed to yield the target compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The benzamide-thiazole scaffold is a common motif in medicinal chemistry. Key structural analogs include:
Biological Activity
2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes available data regarding its biological activity, highlighting relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C13H14N2O2S3
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
| Bacillus subtilis | 8 µg/mL | 25 |
These findings suggest that the compound exhibits potent antibacterial activity, particularly against Bacillus subtilis, which shows the largest zone of inhibition.
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been well-documented. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines A549 and HCC827. The results are summarized below:
Table 2: Cytotoxic Effects on Lung Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HCC827 | 15.0 | Cell cycle arrest at G2/M phase |
The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for further development as an anticancer agent.
Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. The compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
Table 3: Anticonvulsant Activity Assessment
| Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 20 | 100 |
| PTZ | 30 | 80 |
The results indicate that the compound provides complete protection in the MES model, showcasing its potential as an anticonvulsant agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis through the activation of caspase pathways.
- Anticonvulsant : Modulation of neurotransmitter release and inhibition of neuronal excitability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide?
- The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters, as seen in analogous thiazole syntheses .
- Step 2 : Introduction of the ethanesulfonyl group using sulfonylation agents (e.g., ethanesulfonyl chloride) under basic conditions .
- Step 3 : Coupling the thiophen-2-yl substituent via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) refines structural models by analyzing diffraction data to confirm bond lengths, angles, and torsional parameters .
- Critical metrics : R-factor (< 0.05), residual electron density (< 0.3 eÅ⁻³), and agreement with calculated powder patterns .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Assignments focus on thiazole C2-H (δ 7.8–8.2 ppm) and thiophene protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Key peaks include S=O stretching (1150–1200 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with < 5 ppm error .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Case Example : If in vitro assays show potent kinase inhibition (e.g., IC50 = 50 nM) but in vivo efficacy is poor, consider:
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., CYP450 metabolism) using LC-MS .
- Blood-Brain Barrier Penetration : Assess logP (optimal range: 2–5) and polar surface area (< 90 Ų) .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug availability .
Q. What strategies optimize the synthetic yield of the ethanesulfonyl-thiazole intermediate?
- Reaction Optimization :
- Solvent : Use DMF or THF to enhance sulfonylation efficiency .
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Q. How does the compound’s electronic structure influence its binding to biological targets?
- Computational Analysis :
- DFT Calculations : Reveal electron-withdrawing effects of the ethanesulfonyl group, enhancing electrophilicity at the thiazole N3 position .
- Molecular Docking : Demonstrates hydrogen bonding between the benzamide carbonyl and target residues (e.g., ATP-binding pockets in kinases) .
Methodological Guidance for Contradictory Data
Q. How to address discrepancies in reported IC50 values across studies?
- Standardization :
- Assay Conditions : Control ATP concentration (e.g., 10 μM for kinase assays) and pH (7.4) .
- Reference Compounds : Include staurosporine or imatinib as positive controls .
Q. What analytical methods resolve impurities in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
